molecular formula C7H5F3INO B13051140 5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole

5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole

Cat. No.: B13051140
M. Wt: 303.02 g/mol
InChI Key: OMKKPRSVDXHWDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . This reaction proceeds under mild conditions and provides good yields of the desired isoxazole .

Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This method also yields iodoisoxazoles efficiently and can be performed under relatively mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Properties

Molecular Formula

C7H5F3INO

Molecular Weight

303.02 g/mol

IUPAC Name

5-cyclopropyl-4-iodo-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)6-4(11)5(13-12-6)3-1-2-3/h3H,1-2H2

InChI Key

OMKKPRSVDXHWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C(F)(F)F)I

Origin of Product

United States

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